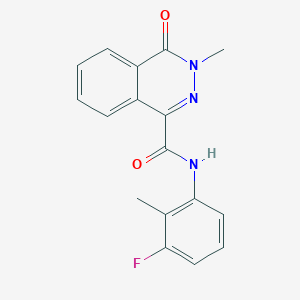![molecular formula C15H13NO5S B6135263 1-{4-[(4-methylphenyl)sulfonyl]-3-nitrophenyl}ethanone](/img/structure/B6135263.png)
1-{4-[(4-methylphenyl)sulfonyl]-3-nitrophenyl}ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[(4-methylphenyl)sulfonyl]-3-nitrophenyl}ethanone is a chemical compound that has been extensively studied in the field of organic chemistry. It is commonly referred to as Methyl 4-(4-methylphenylsulfonyl)-3-nitrophenyl ketone and has a molecular formula of C15H13NO4S. This compound has been found to have several applications in scientific research, including its use as a starting material for the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 1-{4-[(4-methylphenyl)sulfonyl]-3-nitrophenyl}ethanone is not well understood. However, it is believed to exert its biological activity through the modulation of specific molecular targets.
Biochemical and physiological effects:
This compound has been found to exhibit several biochemical and physiological effects. For instance, it has been found to exhibit potent anti-inflammatory and analgesic activity in animal models. Additionally, it has been found to exhibit antitumor activity in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-{4-[(4-methylphenyl)sulfonyl]-3-nitrophenyl}ethanone in lab experiments is its high yield of synthesis. Additionally, it is relatively easy to synthesize and has been found to have several potential biological activities. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 1-{4-[(4-methylphenyl)sulfonyl]-3-nitrophenyl}ethanone. One potential direction is the synthesis of novel derivatives with improved biological activity. Additionally, the elucidation of the mechanism of action of this compound may provide insight into the development of new drugs with similar activity. Furthermore, the study of the toxicity of this compound may provide valuable information for its safe use in various applications.
Méthodes De Synthèse
The synthesis of 1-{4-[(4-methylphenyl)sulfonyl]-3-nitrophenyl}ethanone can be achieved through a multi-step process involving the reaction of 4-methylbenzenesulfonyl chloride with 3-nitrobenzaldehyde in the presence of a base to form an intermediate. This intermediate is then reacted with a suitable Grignard reagent to produce the final product.
Applications De Recherche Scientifique
1-{4-[(4-methylphenyl)sulfonyl]-3-nitrophenyl}ethanone has been used as a starting material for the synthesis of several compounds with potential biological activity. For instance, it has been used to synthesize novel pyrazole derivatives with potential anti-inflammatory and analgesic activity. Additionally, it has been used to synthesize a series of benzofuran derivatives with potential antitumor activity.
Propriétés
IUPAC Name |
1-[4-(4-methylphenyl)sulfonyl-3-nitrophenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5S/c1-10-3-6-13(7-4-10)22(20,21)15-8-5-12(11(2)17)9-14(15)16(18)19/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWMPHWYXWFUTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)C(=O)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-4-(1-pyrrolidinyl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B6135181.png)
![(3-isopropoxyphenyl)[1-(6-quinoxalinylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6135189.png)
![6-amino-3-(3,4-dichlorophenyl)-4-(2-propoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B6135191.png)

![5-[5-(3-cyclohexen-1-yl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B6135203.png)
![4-{[(4-phenyl-1-piperazinyl)imino]methyl}-1,3-benzenediol](/img/structure/B6135205.png)
![1-{[7-fluoro-2-(1H-pyrazol-4-yl)quinolin-4-yl]carbonyl}piperidine-3-carbonitrile](/img/structure/B6135211.png)


![N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide](/img/structure/B6135234.png)
![N-(5-methyl-3-isoxazolyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6135259.png)
![N-methyl-1-(5-methyl-2-furyl)-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}methanamine](/img/structure/B6135265.png)
![(1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)methanol](/img/structure/B6135266.png)
![{1-[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-furoyl]-3-piperidinyl}(2-naphthyl)methanone](/img/structure/B6135269.png)